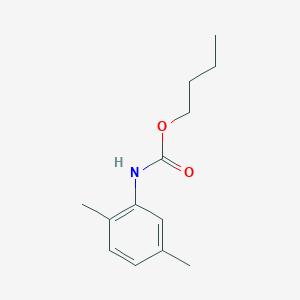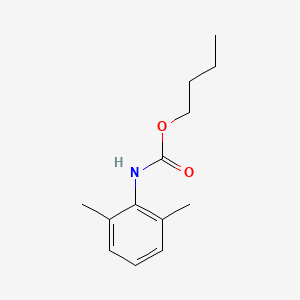
butyl (2,5-dimethylphenyl)carbamate
Vue d'ensemble
Description
Butyl (2,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a butyl group attached to the carbamate moiety, with a 2,5-dimethylphenyl group as the aromatic substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2,5-dimethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylphenyl isocyanate with butanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate ester.
Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This method offers versatility and can be performed under mild conditions, making it suitable for various applications .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow systems and solid catalysts can enhance the efficiency and yield of the reaction. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been shown to be an environmentally friendly and efficient method for producing carbamates .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Applications De Recherche Scientifique
Butyl (2,5-dimethylphenyl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a model compound for understanding carbamate interactions with biological systems.
Industry: It is used in the production of polymers, coatings, and other materials where carbamate functionality is desired.
Mécanisme D'action
The mechanism of action of butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The molecular targets and pathways involved can vary, but common targets include acetylcholinesterase and other serine hydrolases .
Comparaison Avec Des Composés Similaires
Butyl (2,5-dimethylphenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,4-dimethylphenyl)carbamate: Similar in structure but with different substituents on the aromatic ring.
Methyl (2,5-dimethylphenyl)carbamate: A smaller alkyl group attached to the carbamate moiety.
Ethyl (2,5-dimethylphenyl)carbamate: An ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and applications compared to other carbamates.
Propriétés
IUPAC Name |
butyl N-(2,5-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-8-16-13(15)14-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQZAUHANQTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


carboxamide](/img/structure/B3752246.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)
![3,4-dichloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3752261.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B3752269.png)
![4-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B3752275.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzamide](/img/structure/B3752277.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B3752279.png)
![(2E)-N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B3752282.png)
![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)
![5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3752308.png)
![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)


![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)
